Methyl [3,4'-bipyridine]-5-carboxylate
Overview
Description
Bipyridines represent an important family of heterocycles, having two pyridines directly linked together . These compounds, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry, with an impact in many fields including catalysis and material chemistry . Besides coordination to metals, the nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Synthesis Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Chemical Reactions Analysis
Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridines can be modulated by forming co-crystals . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .
Scientific Research Applications
Synthesis of Mono-, Bis- and Tris-Tridentate Ligands : Methyl [3,4'-bipyridine]-5-carboxylate derivatives are used in the synthesis of ligands well suited for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Coordination Chemistry with Transition Metals : These compounds are involved in forming metal-containing building blocks for the assembly of mixed-metal framework materials (Chen et al., 2006).
Dye-Sensitized Solar Cells : Poly(bipyridine)ruthenium complexes with carboxylate anchor groups, which include methyl [3,4'-bipyridine]-5-carboxylate derivatives, are key components in dye-sensitized solar cells (Schwalbe et al., 2008).
Enhancing Moisture Stability of Metal-Organic Frameworks : Introduction of hydrophobic groups like methyl at specific sites in bipyridine-based carboxylates can enhance the water resistance of metal-organic framework (MOF) structures (Ma, Li, & Li, 2011).
Antimicrobial Activity : Methyl [3,4'-bipyridine]-5-carboxylate derivatives show potential antimicrobial activity, offering avenues for the development of new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Electrochemiluminescence in Immunoassays : Ruthenium(II) complexes with carboxylic acid groups, such as those derived from methyl [3,4'-bipyridine]-5-carboxylate, are used in electrochemiluminescence (ECL) immunoassays for clinical applications (Yu, Liu, & Zhou, 2016).
Cytotoxicity and Electrochemical Studies : These compounds are also explored for their cytotoxicity in various cancer cell lines and their electrochemical properties (Baroud et al., 2017).
Future Directions
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research will likely continue to explore the synthesis and applications of these versatile compounds .
properties
IUPAC Name |
methyl 5-pyridin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-10(7-14-8-11)9-2-4-13-5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCCCTUSBZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554859 | |
Record name | Methyl [3,4'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [3,4'-bipyridine]-5-carboxylate | |
CAS RN |
113893-01-9 | |
Record name | Methyl [3,4'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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